molecular formula C26H20N4O3 B461709 ethyl 4-{5-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]furan-2-yl}benzoate

ethyl 4-{5-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]furan-2-yl}benzoate

Cat. No.: B461709
M. Wt: 436.5g/mol
InChI Key: NSVAPMNMHQDGJH-ODLFYWEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{5-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-furyl}benzoate is a complex organic compound with the molecular formula C38H29N5O2. This compound is characterized by its unique structure, which includes a cyclopenta[b]pyridine core, furyl group, and benzoate ester.

Preparation Methods

The synthesis of ethyl 4-{5-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]furan-2-yl}benzoate involves multiple steps. The synthetic route typically starts with the preparation of the cyclopenta[b]pyridine core, followed by the introduction of the furyl group and the benzoate ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently .

Chemical Reactions Analysis

Ethyl 4-{5-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-furyl}benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down the ester group, yielding the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Ethyl 4-{5-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-furyl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-{5-[(Z)-(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]furan-2-yl}benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Ethyl 4-{5-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-furyl}benzoate can be compared with similar compounds such as:

Ethyl 4-{5-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-furyl}benzoate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities.

Properties

Molecular Formula

C26H20N4O3

Molecular Weight

436.5g/mol

IUPAC Name

ethyl 4-[5-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-5-ylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C26H20N4O3/c1-4-32-26(31)17-7-5-16(6-8-17)22-10-9-18(33-22)11-19-14(2)20(12-27)24-23(19)15(3)21(13-28)25(29)30-24/h5-11H,4H2,1-3H3,(H2,29,30)/b19-11-

InChI Key

NSVAPMNMHQDGJH-ODLFYWEKSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=C(C4=C3C(=C(C(=N4)N)C#N)C)C#N)C

SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=C(C4=C3C(=C(C(=N4)N)C#N)C)C#N)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=C(C4=C3C(=C(C(=N4)N)C#N)C)C#N)C

Origin of Product

United States

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